![molecular formula C19H21BrFNO2 B3004907 3-(2-bromophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)propanamide CAS No. 1797184-17-8](/img/structure/B3004907.png)
3-(2-bromophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)propanamide
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Overview
Description
The compound "3-(2-bromophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)propanamide" is a complex organic molecule that is likely to have interesting chemical and physical properties due to the presence of bromine and fluorine atoms, as well as the methoxy and amide functional groups. While the specific compound is not directly studied in the provided papers, related compounds with bromophenyl and fluorophenyl groups have been synthesized and analyzed, suggesting a potential interest in the field for halogenated aromatic compounds and their derivatives .
Synthesis Analysis
The synthesis of related compounds typically involves halogenation reactions and the formation of amide bonds. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . Similarly, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was achieved through a halogenated hydrocarbon amination reaction . These methods could potentially be adapted for the synthesis of "3-(2-bromophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)propanamide".
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is often determined using X-ray crystallography. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was found to crystallize in two polymorphs, both belonging to the monoclinic system . The crystal structure of another related compound, 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, also belongs to the monoclinic system . These findings suggest that "3-(2-bromophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)propanamide" may also crystallize in a similar system, and its structure could be elucidated using similar techniques.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be quite diverse. For instance, 2-bromoacetyl-6-methoxynaphthalene has been used as a fluorogenic labelling reagent for HPLC analysis of carboxylic acids . This indicates that brominated compounds can participate in derivatization reactions that enhance the detection of other functional groups. The compound may also undergo similar reactions, potentially serving as a reagent or intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the presence of halogen atoms, which can affect the molecule's polarity, boiling point, and reactivity. For example, the compound "(\u00b1)-2-(2-Fluoro-[1,1\u2032-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide" was characterized using various spectroscopic techniques, including 1H, 13C, UV, IR, HPLC, and mass spectral data . These techniques could be employed to determine the physical and chemical properties of "3-(2-bromophenyl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)propanamide", providing insights into its potential applications and behavior in different environments.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFNO2/c1-19(24-2,15-8-4-6-10-17(15)21)13-22-18(23)12-11-14-7-3-5-9-16(14)20/h3-10H,11-13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZVACHTVAHUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]propanamide |
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